Species-Selective VAP-1 Inhibition: Rat-Preferring Profile Diverges from Clinical-Stage Inhibitors
The target compound (CHEMBL3919913) demonstrates a rat-preferring VAP-1 inhibition profile: rat VAP-1 IC50 = 23 nM versus human VAP-1 IC50 = 180 nM, yielding a human/rat potency ratio of approximately 7.8 [1]. This profile stands in quantitative contrast to Astellas's lead thiazole compound 35c, which exhibits a human-preferring profile with human VAP-1 IC50 = 20 nM and rat VAP-1 IC50 = 72 nM (human/rat ratio ≈ 0.28) [2]. The target compound's species selectivity pattern more closely resembles that of the HTS hit compound 1 from the same Astellas thiazole series (human IC50 = 230 nM, rat IC50 = 14 nM, ratio ≈ 16.4), yet the target compound achieves this with a distinct isoxazole-acetamide scaffold [3]. Additionally, bovine plasma VAP-1 IC50 for the target compound is 370 nM, representing a further 2-fold reduction in potency compared to human VAP-1 [1].
| Evidence Dimension | VAP-1 inhibitory potency across species (IC50) |
|---|---|
| Target Compound Data | Rat VAP-1: 23 nM; Human VAP-1: 180 nM; Bovine VAP-1: 370 nM |
| Comparator Or Baseline | Astellas compound 35c: Human VAP-1 20 nM, Rat VAP-1 72 nM [2]; LJP-1207: Human VAP-1 17 nM, Rat VAP-1 7.5 nM [4]; PXS-4728A: Human VAP-1 ~21 nM, Rat VAP-1 ~21 nM (Table 1) [4]; Compound 1 (thiazole HTS hit): Human VAP-1 230 nM, Rat VAP-1 14 nM [3] |
| Quantified Difference | Target compound human/rat ratio ≈ 7.8 (rat-preferring); Compound 35c human/rat ratio ≈ 0.28 (human-preferring); LJP-1207 human/rat ratio ≈ 2.3; PXS-4728A human/rat ratio ≈ 1.0 |
| Conditions | Target compound: recombinant rat VAP-1 expressed in CHO cells, 14C-benzylamine substrate, 20 min preincubation; Compound 35c and comparators: recombinant mouse, rat, and human VAP-1, benzylamine fluorescence assay |
Why This Matters
For researchers using rodent models of VAP-1-mediated inflammation, the target compound's rat-preferring profile (23 nM) offers an approximately 3-fold potency advantage over compound 35c (72 nM) in rat VAP-1, directly impacting in vivo dosing requirements and target engagement efficiency in preclinical efficacy studies.
- [1] BindingDB Entry BDBM50205269 (CHEMBL3919913). Inhibition of rat VAP-1 (IC50 23 nM), human VAP-1 (IC50 180 nM), and bovine plasma VAP-1 (IC50 370 nM). Curated by ChEMBL from Astellas Pharma. View Source
- [2] Inoue T, Tojo T, Morita M, et al. Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: Part 2. Bioorg Med Chem. 2013;21(5):1273-1284. Compound 35c: human IC50 20 nM, rat IC50 72 nM. View Source
- [3] Inoue T, Tojo T, Morita M, et al. (ibid.) Compound 1 (HTS hit): human IC50 230 nM, rat IC50 14 nM. View Source
- [4] Kubota R, Reid MJ, Lieu KL, et al. Comparison of Inhibitor and Substrate Selectivity between Rodent and Human Vascular Adhesion Protein-1. Mediators Inflamm. 2020;2020:3270513. Table 1: IC50 values for LJP-1207, PXS-4728A, and other inhibitors. View Source
